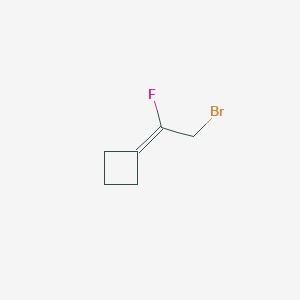

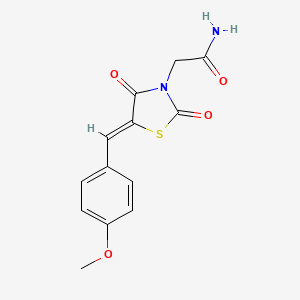

![molecular formula C11H11N3O B2631421 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 5078-64-8](/img/structure/B2631421.png)

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazolones. This compound has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Proton Transfer Studies

Research on derivatives of "1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one" has shown that these compounds can exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. Such properties make these compounds interesting for studies on dual luminescence and proton transfer mechanisms (Vetokhina et al., 2012).

Synthesis of Heterocyclic Compounds

These derivatives have been utilized in the synthesis of various novel heterocyclic compounds. For example, they serve as precursors in the annulation processes leading to new 4-amino-1H-pyrazolo[3,4-b]pyridines, demonstrating their versatility in organic synthesis (Huanan Hu et al., 2018).

Structural Characterization

Structural characterization of these compounds provides insights into their crystal packing, molecular geometry, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science (G. Delgado et al., 2020).

Antiviral Activity

Some derivatives have been investigated for their antiviral properties, offering potential pathways for the development of new antiviral agents. These studies highlight the compound's relevance in medicinal chemistry and drug development (F. Attaby et al., 2006).

Electrooptic and Photoluminescent Materials

The unique properties of these compounds, such as their ability to form covalent self-assemblies and their nonlinear optical response, make them suitable for creating electrooptic films and photoluminescent materials, opening avenues in the field of optoelectronics and photonics (A. Facchetti et al., 2006).

properties

IUPAC Name |

1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-10(9(2)15)7-13-14(8)11-5-3-4-6-12-11/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRYAUXPAJGLSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=N2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

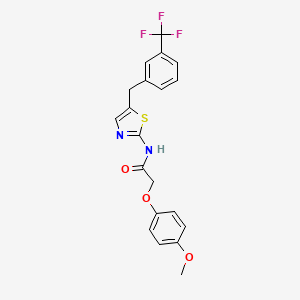

![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)

![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)

![(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B2631344.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)

![[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]amine hydrochloride](/img/structure/B2631350.png)

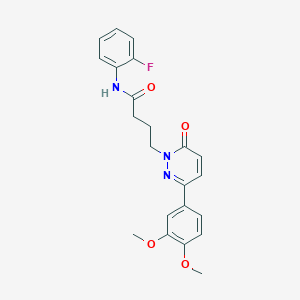

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2631357.png)

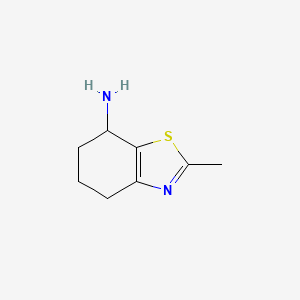

![2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2631360.png)